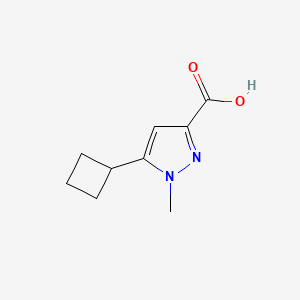![molecular formula C17H23NO4 B13539808 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations. The compound’s structure includes a cyclopentane ring, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:
- Stirring the amine and Boc2O in water at ambient temperature.
- Heating the mixture in tetrahydrofuran (THF) at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of BOC-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions allows for the efficient production of significant quantities of the compound for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The BOC group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: The BOC group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines after BOC deprotection .
Applications De Recherche Scientifique
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptides and proteins by protecting amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid primarily involves the protection and deprotection of amine groups. The BOC group protects the amine from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amine can participate in various chemical reactions, facilitating the synthesis of target compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Another BOC-protected compound used in organic synthesis.
tert-Butyl 4-amino-1-piperidinecarboxylate: Similar in structure and used for similar purposes.
Uniqueness
1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid is unique due to its specific combination of a cyclopentane ring, phenyl group, and carboxylic acid functional group. This structure provides distinct reactivity and versatility in synthetic applications, making it valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
1-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-8-6-12(7-9-13)17(14(19)20)10-4-5-11-17/h6-9H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,20) |
Clé InChI |
OPDIQUMYWALPDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2(CCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


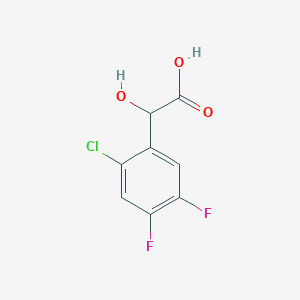
![3-((6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13539739.png)

![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
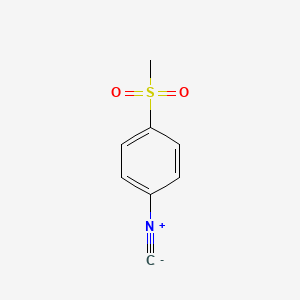
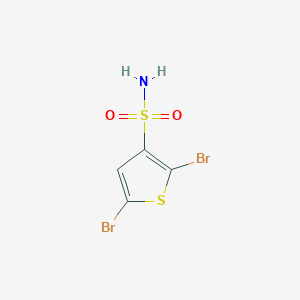
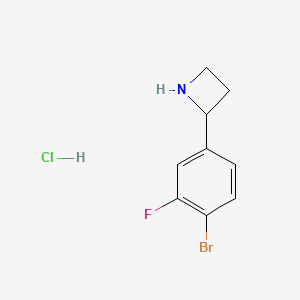
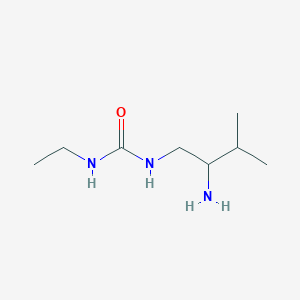
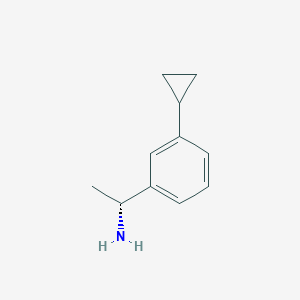
![rac-N-[(3R,4R)-4-methoxypyrrolidin-3-yl]-4-methyl-1,3-thiazole-5-carboxamidedihydrochloride,trans](/img/structure/B13539783.png)
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)

![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
